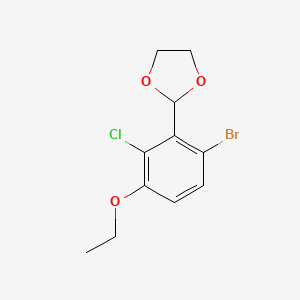

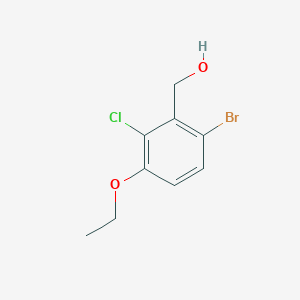

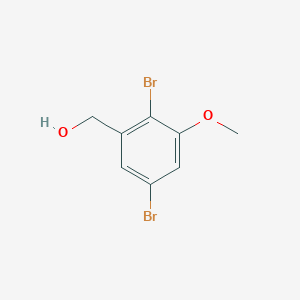

(2,5-Dibromo-3-methoxyphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,5-Dibromo-3-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 2385491-94-9 . It has a molecular weight of 295.96 and its IUPAC name is this compound .

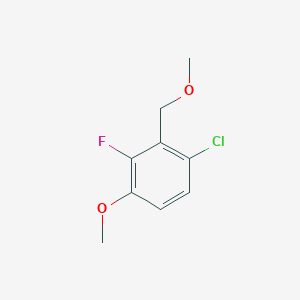

Molecular Structure Analysis

The molecular formula of “this compound” is C8H8Br2O2 . The InChI code for this compound is 1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Asymmetric Synthesis of α-Hydroxy Esters

(2,5-Dibromo-3-methoxyphenyl)methanol has been utilized in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).

Natural Products from Marine Algae

This compound is also related to the study of marine algae, specifically Rhodomela confervoides. Bromophenols similar to this compound have been isolated and studied for their antibacterial properties (Xu et al., 2003).

Methanol's Role in Biomembrane Studies

Research has shown that methanol, a component of this compound, significantly influences lipid dynamics in biomembrane studies (Nguyen et al., 2019).

Methanol Adsorption in Catalysis

Methanol is used to probe surface sites of metal oxide catalysts like ceria nanocrystals. This is relevant to the study of this compound, as methanol is a key component (Wu, Li, Mullins, & Overbury, 2012).

Total Synthesis of Natural Products

The compound has been used in the total synthesis of biologically active natural products, highlighting its role in synthetic organic chemistry (Akbaba et al., 2010).

Methanol's Impact in Chemical Reactions

Studies have explored how methanol affects the outcomes of various chemical reactions, indicating its significant role in chemical synthesis (Cavani, Corrado, & Mezzogori, 2002).

Photophysical Properties in Organic Synthesis

The photophysical properties of compounds related to this compound have been studied, emphasizing its potential in material sciences (Khoza et al., 2012).

Antibacterial Activities

Similar compounds have demonstrated significant antibacterial activity, suggesting potential pharmaceutical applications (Sun et al., 2017).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dibromo-3-methoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWMSYIWQCRIDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Br)CO)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.